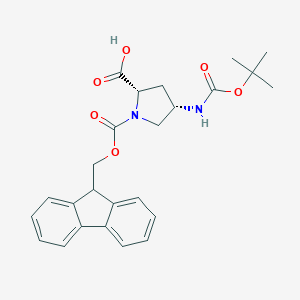

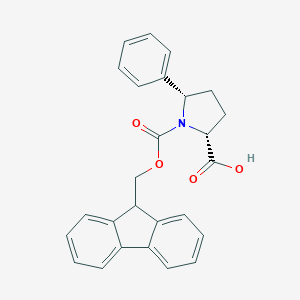

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).

Chemical Reactions and Properties

The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).

Applications De Recherche Scientifique

Pyrrolidine-Based Compounds in Drug Discovery

Pyrrolidine rings, including structures similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, are prevalent in medicinal chemistry due to their versatility and presence in biologically active compounds. These structures are explored for various pharmacological targets owing to their unique 3D shape, stereochemistry, and ability to engage in specific molecular interactions. For instance, pyrrolidine derivatives have been studied for their roles in enhancing central nervous system activity, among other therapeutic benefits (Li Petri et al., 2021).

Functionalization and Biological Activity

The functionalization of pyrrolidine rings, including fluorination or other modifications, is a strategy to modulate the biological activity of these compounds. Research into the fluorination of TiO2, for example, shows the potential for creating photocatalytic materials for environmental applications. Although not directly related, this highlights the broader context of how functional groups affect the properties and applications of a compound (Li et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

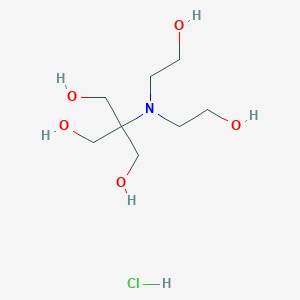

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

269078-69-5 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)